molecular formula C15H13NO4 B7774526 3-(3-METHOXYBENZAMIDO)BENZOIC ACID

3-(3-METHOXYBENZAMIDO)BENZOIC ACID

Cat. No.: B7774526
M. Wt: 271.27 g/mol
InChI Key: VPOYJPRJJZYCTM-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzamido)benzoic acid is a benzoic acid derivative featuring a 3-methoxy-substituted benzamido group at the 3-position of the aromatic ring. The compound combines a carboxylic acid moiety with an amide-linked 3-methoxybenzoyl group, rendering it structurally distinct due to the electron-donating methoxy substituent.

Properties

IUPAC Name

3-[(3-methoxybenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-13-7-3-4-10(9-13)14(17)16-12-6-2-5-11(8-12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOYJPRJJZYCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHOXYBENZAMIDO)BENZOIC ACID typically involves the reaction of 3-methoxybenzoic acid with an appropriate amine derivative under controlled conditions. One common method is the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-METHOXYBENZAMIDO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 3-{[(3-Hydroxyphenyl)carbonyl]amino}benzoic acid.

    Reduction: Formation of 3-{[(3-Methoxyphenyl)methylamino]benzoic acid.

    Substitution: Formation of 3-{[(3-Nitrophenyl)carbonyl]amino}benzoic acid or 3-{[(3-Bromophenyl)carbonyl]amino}benzoic acid.

Scientific Research Applications

3-(3-METHOXYBENZAMIDO)BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3-METHOXYBENZAMIDO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The methoxy and carbonyl groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is the 3-methoxybenzamido substituent. Below is a comparison with analogs highlighted in the evidence and other related structures:

Substituent Effects on Physicochemical Properties
  • 3-(3-Methoxybenzamido)benzoic Acid Substituents: Methoxy (-OCH₃) at the meta position of the benzamido group; carboxylic acid (-COOH) at the benzoic acid core. The carboxylic acid ensures moderate aqueous solubility at physiological pH.
  • 5-[3-(Furan-2-amido)benzamido]-2-hydroxybenzoic Acid () Substituents: Furan-2-amido group (heterocyclic) and a hydroxyl (-OH) at the 2-position of the benzoic acid. The hydroxyl group increases acidity (pKa ~2.5–3.0) and hydrogen-bonding capacity .

Data Table: Comparative Analysis

Property This compound 5-[3-(Furan-2-amido)benzamido]-2-hydroxybenzoic Acid Benzoic Acid (Reference)
Molecular Formula C₁₅H₁₃NO₅ C₁₉H₁₅N₂O₇ C₇H₆O₂
Key Substituents 3-Methoxybenzamido, -COOH Furan-2-amido, 2-OH, -COOH -COOH
Predicted logP ~2.8 ~1.5 (due to polar furan and -OH) 1.87
Acidity (pKa) Carboxylic acid: ~4.2 Carboxylic acid: ~4.2; Phenolic -OH: ~10.0 4.20
Synthetic Complexity Moderate (amide coupling) High (heterocyclic amidation) Low

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